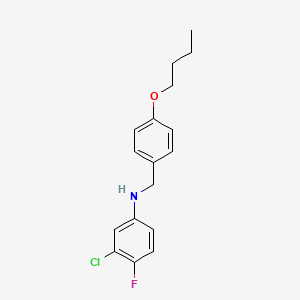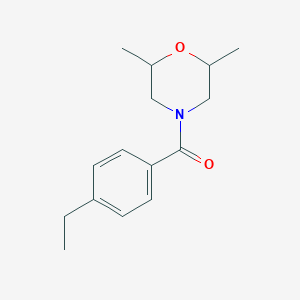![molecular formula C18H12Cl2N2O2S B5199542 N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a gamma-secretase inhibitor that blocks the cleavage of the Notch receptor, which is involved in various cellular processes such as differentiation, proliferation, and apoptosis.
Wirkmechanismus
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide inhibits the gamma-secretase enzyme complex, which is responsible for the cleavage of the Notch receptor. The Notch receptor is a transmembrane protein that plays a critical role in cell-to-cell communication and is involved in various cellular processes. The cleavage of the Notch receptor by gamma-secretase releases the intracellular domain of the receptor, which translocates to the nucleus and regulates gene expression. By inhibiting gamma-secretase, this compound blocks the cleavage of the Notch receptor and prevents the activation of downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by blocking Notch signaling. This compound has also been shown to inhibit the differentiation of stem cells into specific cell types, suggesting a role for Notch signaling in stem cell fate determination. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, and it has a high degree of specificity for the gamma-secretase enzyme complex. This compound has also been shown to be effective in inhibiting Notch signaling in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. This compound can have off-target effects, and its efficacy can vary depending on the cell type and experimental conditions. In addition, the inhibition of Notch signaling by this compound can have pleiotropic effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide in scientific research. One area of research is the development of more specific gamma-secretase inhibitors that can target the Notch receptor without affecting other signaling pathways. Another area of research is the investigation of the role of Notch signaling in cancer stem cells and the development of therapies that target these cells. This compound has also been shown to have potential therapeutic applications in neurodegenerative diseases and cardiovascular diseases, and further research is needed to explore these applications. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of research that has the potential to improve cancer treatment.
Synthesemethoden
The synthesis of N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride to form 4-(2,4-dichlorophenylamino)benzoic acid. The final step involves the reaction of 4-(2,4-dichlorophenylamino)benzoic acid with thiophene-2-carbonyl chloride to form this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been widely used in scientific research, particularly in the field of cancer research. Notch signaling has been implicated in various types of cancer, and this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been used to study the role of Notch signaling in stem cell differentiation, neurodegenerative diseases, and cardiovascular diseases. In addition, this compound has been used as a tool to investigate the downstream effects of Notch inhibition, such as the activation of the Wnt signaling pathway.
Eigenschaften
IUPAC Name |
N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-12-5-8-15(14(20)10-12)22-17(23)11-3-6-13(7-4-11)21-18(24)16-2-1-9-25-16/h1-10H,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRDHGASDVUXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)

![1-(1-benzothien-2-ylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199519.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)


![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)


